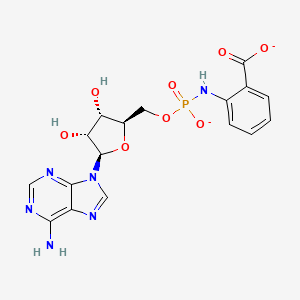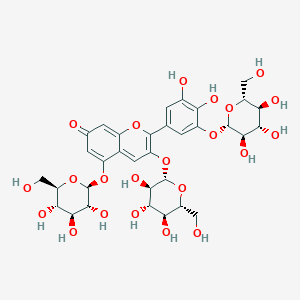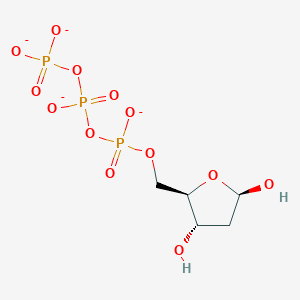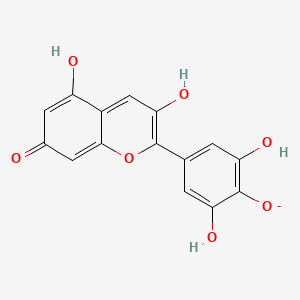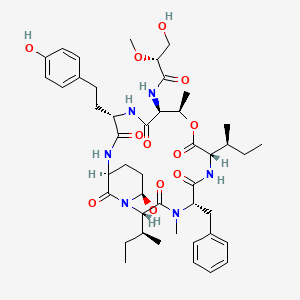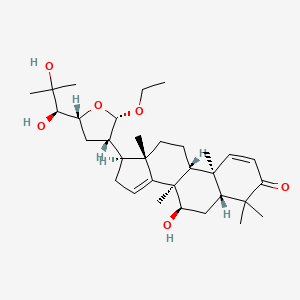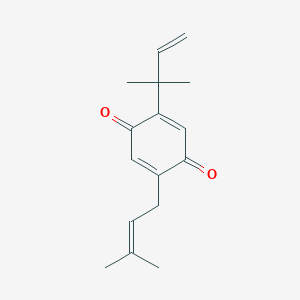](/img/structure/B1263058.png)
[Ru(CO)2I3](-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonyl(triiodo)ruthenate(1-) is an iodometallate anion and a ruthenium coordination entity.
Aplicaciones Científicas De Investigación
Surface Science of Metal Oxides : Ruthenium complexes, including those similar to "Ru(CO)2I3," play a significant role in the surface science of metal oxides like titanium dioxide. These complexes are critical in understanding the interactions, structure, and reactivity of metal oxide surfaces, which have wide-ranging applications in catalysis, environmental science, and material science (Diebold, 2003).
Multi-electron Reduction of CO2 : Ruthenium complexes are utilized in the multi-electron reduction of CO2, offering insights into the catalytic processes that can convert CO2 into valuable chemical products. Studies on ruthenium-based catalysts have contributed to understanding the mechanisms and efficiencies of these reactions (Tanaka & Ooyama, 2002).
Water Oxidation Catalysis : Research on ruthenium complexes has significantly advanced the field of water oxidation catalysis. These complexes are crucial in developing efficient catalysts for water splitting, a key process in renewable energy technologies (Matheu et al., 2015).
Fuel Cell Technology : The study of ruthenium complexes has contributed to understanding the catalytic processes in fuel cells. For instance, the interaction of CO with Pt/Ru catalysts has been examined, providing valuable insights into the development of more efficient and CO-tolerant fuel cell technologies (Tong et al., 2002).
Infrared Study of Cluster Carbonyls : Infrared studies of ruthenium cluster carbonyls on different supports have been conducted to understand the adsorption and decomposition of these clusters. Such studies are essential for designing catalysts and materials with specific surface properties (Kuznetsov et al., 1980).
CO2 Methanation : Research involving ruthenium complexes has explored CO2 methanation, a process of converting CO2 into methane. This research is pivotal in developing strategies for CO2 utilization and conversion into valuable hydrocarbons (Wang et al., 2016).
Photocatalytic CO2 Reduction : Studies on hybrids of carbon nitride and ruthenium complexes have shown potential in photocatalytic CO2 reduction under visible light. Such research is crucial for developing new materials for solar energy conversion and CO2 utilization (Kuriki et al., 2016).
Propiedades
Nombre del producto |
[Ru(CO)2I3](-) |
|---|---|
Fórmula molecular |
C2I3O2Ru- |
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
carbon monoxide;triiodoruthenium(1-) |
InChI |
InChI=1S/2CO.3HI.Ru/c2*1-2;;;;/h;;3*1H;/q;;;;;+2/p-3 |
Clave InChI |
YTJZPZISOGQNQS-UHFFFAOYSA-K |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[Ru-](I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



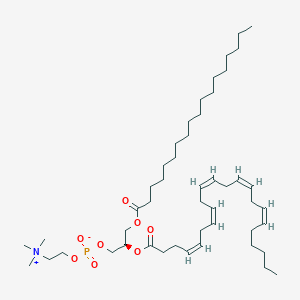
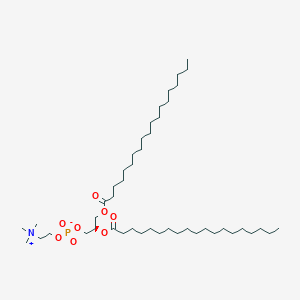
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
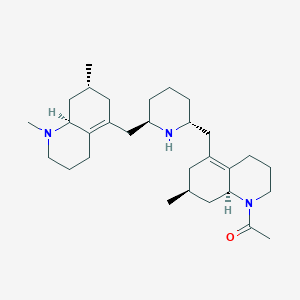
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
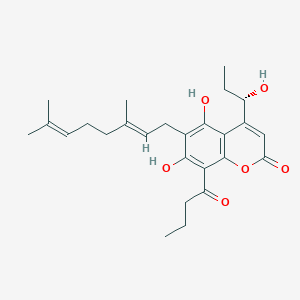
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
